Product packaging for Cyclopentanemethanol,3-phenyl-,trans-(Cat. No.:CAS No. 1909294-14-9)

Cyclopentanemethanol,3-phenyl-,trans-

Cat. No.: B2478176
CAS No.: 1909294-14-9
M. Wt: 176.259
InChI Key: JQYFKFLYALIOAD-ZYHUDNBSSA-N
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Description

Contextualization of Cyclopentanemethanol, 3-phenyl-, trans- within Advanced Organic Synthesis

Cyclopentanemethanol, 3-phenyl-, trans- is a specific polysubstituted cyclopentane (B165970) derivative. Its structure, featuring a cyclopentane ring, a hydroxymethyl group, and a phenyl substituent, makes it a valuable, albeit specialized, building block in advanced organic synthesis. The phenyl group introduces aromaticity and steric bulk, which can significantly influence the molecule's reactivity and physical properties. The primary alcohol (methanol group) serves as a versatile functional group, capable of being converted into esters, ethers, aldehydes, or carboxylic acids, or participating in coupling reactions.

The synthesis of such polysubstituted cyclopentanes with defined stereochemistry is a considerable challenge in modern synthetic chemistry. oregonstate.edu Methodologies for constructing these frameworks often involve sophisticated strategies such as radical cyclizations, transition-metal-catalyzed cycloadditions, and multicomponent reactions. organic-chemistry.orgrsc.org The specific trans- configuration of the substituents in Cyclopentanemethanol, 3-phenyl-, trans- implies a stereoselective synthesis, where the relative orientation of the groups on the ring is precisely controlled. This level of control is paramount for creating complex molecular targets where biological activity is highly dependent on the three-dimensional arrangement of atoms.

Below is a table of predicted physicochemical properties for Cyclopentanemethanol, 3-phenyl-, trans-, based on the analysis of its constituent parts and related known compounds.

PropertyPredicted Value
Molecular Formula C₁₂H₁₆O
Molecular Weight 176.25 g/mol
Boiling Point Estimated >250 °C
LogP (Octanol/Water Partition Coefficient) Estimated ~2.9-3.2
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 1

Note: The data in this table are estimated values based on computational models and data from structurally similar compounds, as experimental data for this specific molecule is not widely available.

Importance of Stereoisomerism in Alicyclic Compound Research

Alicyclic compounds, such as cyclopentanes, are non-aromatic carbocycles that can exist as stereoisomers. researchgate.net Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. In the case of 3-phenyl-cyclopentanemethanol, the key stereochemical relationship is between the phenyl group at position 3 and the hydroxymethyl group at position 1.

These two substituents can be on the same side of the cyclopentane ring, resulting in the cis-isomer, or on opposite sides, resulting in the trans-isomer. This difference in spatial arrangement is not trivial; it gives rise to distinct physical, chemical, and biological properties. The trans configuration generally results in a less sterically hindered and often more thermodynamically stable molecule compared to its cis counterpart. In biological systems, the precise geometry dictated by stereoisomerism is critical for molecular recognition, where a molecule must fit into a specific enzyme or receptor site to elicit a response. Therefore, the ability to selectively synthesize one stereoisomer over another is a primary goal in synthetic organic chemistry. nih.gov

IsomerRelative Position of SubstituentsGeneral Stability
cis-Isomer Same side of the ringOften less stable due to steric strain
trans-Isomer Opposite sides of the ringOften more stable and less strained

Overview of Current Research Trends for Cyclopentane Derivatives with Defined Stereochemistry

Current research in the synthesis of cyclopentane derivatives is heavily focused on the development of highly stereoselective methods. The goal is to create complex molecules with multiple contiguous stereocenters in a controlled and efficient manner. oregonstate.edu Several key trends are emerging in this field:

Asymmetric Catalysis: The use of chiral catalysts (often based on transition metals like rhodium, palladium, or copper) to induce enantioselectivity and diastereoselectivity in cycloaddition and cyclization reactions is a major area of investigation. These methods allow for the synthesis of specific stereoisomers from achiral or racemic starting materials.

Radical-Mediated Cyclizations: Modern radical chemistry offers mild and efficient ways to form C-C bonds. Radical redox-relay mechanisms are being explored to initiate cascade reactions that form polysubstituted cyclopentanes with excellent stereocontrol. organic-chemistry.org

Multicomponent Reactions: Strategies that combine three or more starting materials in a single reaction vessel to build complex products are highly sought after for their efficiency. Recent advances have enabled the synthesis of fully substituted cyclopentanones, which are direct precursors to cyclopentane methanols, with high stereoselectivity. rsc.org

Photocatalysis and Electrochemistry: These emerging techniques provide novel ways to activate molecules and forge bonds under mild conditions, opening new avenues for the stereocontrolled synthesis of complex carbocycles.

The synthesis of specific targets like Cyclopentanemethanol, 3-phenyl-, trans- fits squarely within these trends, as its creation would require a synthetic route capable of precisely controlling the relative stereochemistry of the substituents on the cyclopentane ring.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O B2478176 Cyclopentanemethanol,3-phenyl-,trans- CAS No. 1909294-14-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R,3R)-3-phenylcyclopentyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c13-9-10-6-7-12(8-10)11-4-2-1-3-5-11/h1-5,10,12-13H,6-9H2/t10-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYFKFLYALIOAD-ZYHUDNBSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CO)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H]1CO)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Principles Governing Cyclopentanemethanol, 3 Phenyl , Trans

Definition and Elucidation of trans-Stereoisomerism in Five-Membered Ring Systems

Stereoisomers are compounds that share the same molecular formula and connectivity but differ in the spatial orientation of their atoms. A specific type of stereoisomerism found in cyclic compounds is cis-trans isomerism (also known as geometric isomerism). wikipedia.orglibretexts.org This occurs because the ring structure restricts bond rotation, creating a reference plane. wikipedia.orgyoutube.com

In a disubstituted five-membered ring system like cyclopentane (B165970), the substituents can be located on the same side of the ring's plane or on opposite sides.

Cis-isomer : The substituents are oriented on the same side (e.g., both pointing up or both pointing down relative to the ring plane). fiveable.mefiveable.me

Trans-isomer : The substituents are oriented on opposite sides (e.g., one pointing up and the other down). fiveable.mefiveable.me

For Cyclopentanemethanol, 3-phenyl-, trans-, the "trans" designation signifies that the hydroxymethyl (-CH₂OH) group at position 1 and the phenyl (-C₆H₅) group at position 3 are on opposite faces of the cyclopentane ring. youtube.comfiveable.me While often depicted as a flat pentagon for simplicity, cyclopentane rings are not perfectly planar and exist in puckered conformations, such as the "envelope" and "half-chair" forms, to relieve ring strain. researchgate.net Regardless of the specific conformation, the trans relationship between the two substituents is maintained. youtube.com This fixed spatial arrangement means that cis and trans isomers are distinct, stable compounds that cannot be interconverted without breaking and reforming chemical bonds. libretexts.orgyoutube.com

Application of Cahn-Ingold-Prelog (CIP) Rules for Stereochemical Assignment in Cyclopentanemethanol, 3-phenyl-, trans-

To unambiguously define the three-dimensional structure of a chiral molecule, the Cahn-Ingold-Prelog (CIP) system is used to assign an absolute configuration, denoted as (R) or (S), to each stereocenter. numberanalytics.comwikipedia.org The molecule "Cyclopentanemethanol, 3-phenyl-, trans-" possesses two chiral centers: carbon-1 (C1), bonded to the hydroxymethyl group, and carbon-3 (C3), bonded to the phenyl group.

The CIP rules assign priorities to the groups attached to a chiral center based on atomic number; the higher the atomic number, the higher the priority. openochem.orglibretexts.org If there is a tie, the analysis proceeds to the next atoms along the chain until a point of difference is found. wikipedia.orgmasterorganicchemistry.com

Stereochemical Assignment for C1:

Identify Substituents: The four groups attached to C1 are: -H, -CH₂OH, and the two paths around the ring (-C2-C3(Ph)-C4-C5- and -C5-C4-C3(Ph)-C2-).

Assign Priorities: A priority is assigned to each group. The path around the ring leading to the higher-priority substituent (the phenyl group at C3) is given higher priority.

Stereochemical Assignment for C3:

Identify Substituents: The four groups attached to C3 are: -H, -C₆H₅ (phenyl), and the two paths around the ring (-C2-C1(CH₂OH)-C5-C4- and -C4-C5-C1(CH₂OH)-C2-).

Assign Priorities: A priority is assigned to each group. The phenyl group receives high priority due to the higher atomic numbers of its constituent atoms.

The "trans" configuration corresponds to the substituents being on opposite sides of the ring, which results in specific combinations of (R) and (S) designations. For this molecule, the trans isomers are the (1R, 3R) and (1S, 3S) pair.

CIP Priority Assignment for Chiral Centers in trans-(3-phenylcyclopentyl)methanol
Chiral CenterSubstituentPriorityReasoning
C1-C2-C3(Ph)-... (Path towards phenyl group)1Path leads to the higher-priority phenyl substituent at C3.
-CH₂OH2Oxygen has a higher atomic number than carbon.
-C5-C4-... (Path away from phenyl group)3Standard carbon path.
-H4Lowest atomic number.
C3-C₆H₅ (Phenyl)1Carbon of the phenyl ring is bonded to other carbons.
-C2-C1(CH₂OH)-... (Path towards hydroxymethyl group)2Path leads to the higher-priority hydroxymethyl substituent at C1.
-C4-C5-... (Path away from hydroxymethyl group)3Standard carbon path.
-H4Lowest atomic number.

Analysis of Chiral Centers and Diastereomeric Relationships in Substituted Cyclopentanemethanols

A molecule with n chiral centers can have a maximum of 2ⁿ stereoisomers. wikipedia.orgmsu.edu Since Cyclopentanemethanol, 3-phenyl-, trans- has two chiral centers (n=2), there is a possibility of up to 2² = 4 stereoisomers. youtube.com These stereoisomers can be related as either enantiomers or diastereomers.

Enantiomers: Stereoisomers that are non-superimposable mirror images of each other. They have opposite configurations at all chiral centers (e.g., R,R and S,S).

Diastereomers: Stereoisomers that are not mirror images of each other. This occurs when some, but not all, chiral centers have opposite configurations (e.g., R,R and R,S). libretexts.org Cis-trans isomers of cyclic compounds are a classic example of diastereomers. libretexts.org

The four possible stereoisomers of (3-phenylcyclopentyl)methanol (B8612825) are:

(1R, 3R)-3-phenylcyclopentanemethanol

(1S, 3S)-3-phenylcyclopentanemethanol

(1R, 3S)-3-phenylcyclopentanemethanol

(1S, 3R)-3-phenylcyclopentanemethanol

The relationships between these isomers are as follows:

The trans isomers are the (1R, 3R) and (1S, 3S) pair. These two are enantiomers of each other.

The cis isomers are the (1R, 3S) and (1S, 3R) pair. These two are also enantiomers of each other.

Any trans isomer is a diastereomer of any cis isomer. For example, the (1R, 3R) compound is a diastereomer of both the (1R, 3S) and (1S, 3R) compounds.

Stereoisomeric Relationships for (3-phenylcyclopentyl)methanol
Isomer 1Isomer 2RelationshipGeometric Isomerism
(1R, 3R)(1S, 3S)Enantiomerstrans
(1R, 3S)(1S, 3R)Enantiomerscis
(1R, 3R)(1R, 3S)Diastereomerstrans vs. cis
(1R, 3R)(1S, 3R)Diastereomerstrans vs. cis
(1S, 3S)(1R, 3S)Diastereomerstrans vs. cis
(1S, 3S)(1S, 3R)Diastereomerstrans vs. cis

Advanced Synthetic Methodologies for Trans Cyclopentanemethanol, 3 Phenyl

Diastereoselective Synthesis of 1,3-Disubstituted Cyclopentanes

The direct formation of the cyclopentane (B165970) ring with the desired trans stereochemistry between the 1- and 3-substituents is a primary goal in the synthesis of the target molecule. This requires careful selection of cyclization strategies and reagents to control the facial selectivity of bond-forming reactions.

Achieving trans-selectivity in the formation of 1,3-disubstituted cyclopentane rings often relies on thermodynamically or kinetically controlled cyclization reactions. One common strategy involves intramolecular reactions where steric hindrance directs the approach of a nucleophile or radical to the face opposite of an existing substituent, leading to the trans product.

For instance, an intramolecular iodo-aldol cyclization can be employed. organic-chemistry.org In this approach, a prochiral α-substituted enoate aldehyde undergoes cyclization, where the bulky group at the α-position directs the formation of the hydroxyl and iodomethyl groups to opposite faces of the newly formed ring, resulting in high trans-selectivity. organic-chemistry.org Another effective method is the cycloalkylation of 1,2-diaryl-1,2-disodiumethanes with 1,3-dihalopropanes, which has been shown to produce trans-1,2-diaryl-substituted cyclopentanes. organic-chemistry.org While this example illustrates 1,2-disubstitution, the underlying principle of controlling substituent orientation during ring closure is applicable to 1,3-systems.

Radical cyclizations also offer a powerful tool for stereoselective cyclopentane synthesis. The stereochemical outcome is often governed by the conformation of the transition state, which seeks to minimize steric interactions. By carefully designing the acyclic precursor, it is possible to favor a transition state that leads to the desired trans isomer.

Cyclization StrategyKey FeatureTypical Diastereoselectivity (trans:cis)
Intramolecular Aldol (B89426) ReactionSteric guidance from existing substituent>90:10
Radical CyclizationConformationally controlled transition state85:15 to >95:5
Metal-Catalyzed [3+2] CycloadditionLigand-controlled facial selectivityup to 99:1

Organometallic reagents are instrumental in the construction of cyclopentane rings, offering high levels of stereocontrol. libretexts.orglibretexts.org These reagents can act as nucleophiles in ring-forming reactions, and their reactivity and selectivity can be tuned by the choice of metal and ligands. tcd.ie

Grignard reagents and organolithium compounds are powerful nucleophiles used in various cyclization strategies. libretexts.orglibretexts.org For example, an intramolecular conjugate addition of an organometallic species to an α,β-unsaturated ester can form a cyclopentane ring. The stereochemistry of the newly formed C-C bond is often controlled by chelation to the metal center or by steric effects, which can favor the formation of the trans isomer.

Palladium-catalyzed cycloadditions, such as the formal [3+2] cycloaddition of trimethylenemethane with electron-deficient alkenes, represent a significant advancement in enantioselective cyclopentane synthesis. nih.gov The stereochemical outcome is dictated by the chiral ligands attached to the palladium catalyst, allowing for the formation of highly enantioenriched cyclopentane products. Similarly, cobalt-catalyzed reductive coupling of activated alkenes with alkynes can produce substituted cyclopentanes with high regio- and stereoselectivity. organic-chemistry.org

Organometallic ApproachMetalKey Advantage
Intramolecular Conjugate AdditionLi, MgHigh reactivity, chelation control
[3+2] CycloadditionPd, NiHigh stereoselectivity, catalytic
Reductive CouplingCoHigh regio- and stereoselectivity

Convergent Approaches to trans-Substituted Cyclopentane Rings

Convergent synthesis involves the preparation of key fragments of the target molecule separately, which are then combined in the later stages of the synthesis. This approach is often more efficient and allows for greater flexibility in the synthesis of analogues like trans-2-phenylcyclopentane-1-methanol.

A common convergent strategy involves the stereoselective reduction of a pre-formed cyclopentanone (B42830) or cyclopentenone ring. The choice of reducing agent and the steric environment around the carbonyl group are crucial for determining the stereochemical outcome. For the synthesis of trans-Cyclopentanemethanol, 3-phenyl-, a 3-phenylcyclopentanone (B1600095) precursor could be reduced. Bulky reducing agents, such as L-Selectride®, will typically approach the carbonyl from the less hindered face, opposite to the phenyl group, leading to the formation of the cis-alcohol. Subsequent inversion of the alcohol stereocenter, for example via a Mitsunobu reaction, would yield the desired trans product.

Alternatively, substrate-directed reductions can be employed. If the precursor contains a chiral auxiliary or a directing group, this can guide the approach of the reducing agent to achieve high diastereoselectivity for the trans isomer directly. Following the reduction, the resulting cyclopentanol (B49286) can be further functionalized. For instance, the hydroxymethyl group can be introduced via hydroformylation of a corresponding cyclopentene (B43876) precursor or by nucleophilic addition of a one-carbon unit to a cyclopentanecarbaldehyde.

Dynamic kinetic resolution (DKR) is a powerful technique for converting a racemic mixture entirely into a single, enantiomerically pure product. wikipedia.org This process combines a rapid racemization of the starting material with a highly enantioselective reaction. For the synthesis of enantioenriched cyclopentane derivatives, DKR can be applied to a racemic cyclopentenone. nih.gov

In a typical DKR process for a 3-substituted cyclopentenone, a chiral catalyst, often a transition metal complex with chiral ligands, is used to selectively reduce one enantiomer of the cyclopentenone. nih.gov Simultaneously, a racemization catalyst, such as a base, ensures that the unreactive enantiomer is continuously converted back into the reactive one. wikipedia.org This allows for a theoretical yield of 100% of the desired enantiomerically pure cyclopentanone. wikipedia.org This ketone can then be further functionalized to the target molecule, trans-Cyclopentanemethanol, 3-phenyl-, with the stereochemistry established in the DKR step guiding subsequent transformations.

Asymmetric catalysis, in general, offers a wide range of methods for producing enantioenriched cyclopentanes. For example, asymmetric conjugate additions to cyclopentenones can establish the stereocenter at the 3-position with high enantioselectivity.

MethodKey PrincipleOutcome
Stereoselective ReductionSteric approach controlDiastereomerically enriched cyclopentanol
Dynamic Kinetic ResolutionRacemization + Enantioselective reactionEnantiomerically pure cyclopentanone
Asymmetric Conjugate AdditionChiral catalyst controls facial selectivityEnantioenriched 3-substituted cyclopentanone

Exploration of Ruthenium-Catalyzed Reactions in Cyclopentylmethanol Synthesis and Derivatives

Ruthenium catalysts have emerged as versatile tools in organic synthesis, capable of promoting a wide range of transformations, including metathesis, hydrogenation, and isomerization reactions. nih.govrsc.org In the context of cyclopentylmethanol synthesis, ruthenium catalysts can be employed in several key steps.

Ring-closing metathesis (RCM) is a powerful method for the formation of cyclopentene rings from acyclic diene precursors. Ruthenium-based catalysts, such as the Grubbs catalysts, are highly effective for this transformation. rsc.org The resulting cyclopentene can then be subjected to hydroboration-oxidation to introduce the hydroxymethyl group with anti-Markovnikov selectivity. Subsequent hydrogenation of the double bond, which can also be catalyzed by ruthenium complexes, would yield the saturated cyclopentane ring. The stereochemistry of the substituents can be influenced by the choice of catalyst and reaction conditions.

Ruthenium catalysts are also highly effective for the hydrogenation of ketones and alkenes. nih.gov For the synthesis of trans-Cyclopentanemethanol, 3-phenyl-, a ruthenium-catalyzed asymmetric hydrogenation of a suitable 3-phenylcyclopentenone could establish the stereocenter at the 3-position. Subsequent reduction of the ketone would provide the cyclopentanol. Furthermore, ruthenium catalysts have been used in borrowing hydrogen or hydrogen autotransfer reactions, which allow for the α-alkylation of ketones with alcohols, providing another potential route to substituted cyclopentanone precursors. nih.gov

Ruthenium-Catalyzed ReactionApplication in Synthesis
Ring-Closing Metathesis (RCM)Formation of a cyclopentene precursor
Asymmetric HydrogenationStereoselective reduction of a C=C or C=O bond
Hydrogen AutotransferAlkylation of a cyclopentanone precursor

N-Heterocyclic Carbene (NHC) Organocatalysis in Stereoselective Cyclopentane Ring Systems

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, enabling the stereoselective construction of complex molecular architectures. acs.org Their utility in the synthesis of cyclopentane ring systems is particularly noteworthy, offering novel pathways to functionalized five-membered rings with high levels of stereocontrol. These methods are highly relevant to the synthesis of specific targets such as trans-Cyclopentanemethanol, 3-phenyl-, by providing routes to key cyclopentanoid intermediates. nih.govorganic-chemistry.org

NHC-catalyzed reactions often proceed through the formation of key intermediates like the Breslow intermediate or homoenolates, which are generated from α,β-unsaturated aldehydes (enals). nih.govacs.org These intermediates can then engage in a variety of cascade or annulation reactions to form the cyclopentane core. acs.orgnih.gov The stereochemical outcome of these reactions is typically controlled by the chiral environment provided by the NHC catalyst, allowing for the synthesis of enantioenriched products. rsc.orgnih.gov

One of the prominent strategies for constructing cyclopentane rings involves the [3+2] annulation of enals with various reaction partners. nih.govacs.org In this approach, the three-carbon component is derived from the enal via NHC catalysis, which then reacts with a two-carbon unit. For instance, the reaction of enals with enones has been shown to produce highly functionalized cyclopentenes. nih.gov Computational studies using DFT methods have elucidated the mechanism for these reactions, indicating that the formation of a Breslow intermediate is a crucial first step. This intermediate attacks the enone to yield an enol-enolate, a step that dictates the trans stereochemistry of the final product. Subsequent intramolecular aldol condensation and extrusion of the NHC catalyst yield the cyclopentene ring. nih.gov

Another powerful approach involves multicatalytic cascade reactions, where an NHC catalyst works in concert with another catalyst, such as a secondary amine. nih.govnih.gov This dual catalytic system can orchestrate a sequence of reactions in a single pot. For example, a secondary amine can catalyze a Michael addition, followed by an NHC-catalyzed intramolecular reaction to form densely functionalized cyclopentanones with high enantioselectivity. acs.orgnih.gov These cyclopentanone products can serve as versatile precursors to compounds like trans-Cyclopentanemethanol, 3-phenyl-.

The enantioselective synthesis of cyclopentenes can also be achieved through the desymmetrization of achiral tricarbonyl compounds catalyzed by chiral NHCs. nih.gov This process involves an intramolecular aldol reaction to form a β-hydroxy ketone intermediate. Subsequent intramolecular acylation by the NHC catalyst forms a β-lactone, which then undergoes decarboxylation to furnish the cyclopentene product with a newly formed quaternary stereocenter. nih.gov

The table below summarizes key research findings on NHC-catalyzed stereoselective cyclopentane synthesis, highlighting the diversity of substrates and the high levels of stereocontrol that can be achieved.

Catalyst TypeReactantsProduct TypeDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee)Ref.
Chiral Triazolium SaltEnals and Vinyl Ketonescis-1,3,4-Trisubstituted CyclopentenesHighExcellent researchgate.net
Chiral NHCEnals and α-DiketonesFunctionalized CyclopentenonesHighUp to 99% organic-chemistry.org
Chiral Triazolium SaltAchiral Tricarbonyl Compoundsα,α-Disubstituted CyclopentenesN/AExcellent (e.g., >95%) nih.gov
Secondary Amine / Chiral Triazolium Salt1,3-Dicarbonyls and α,β-Unsaturated AldehydesDensely Functionalized CyclopentanonesHighHigh acs.orgnih.gov
Imidazolium PrecatalystChalcone-appended EnalCyclopentene-fused MacrocyclesN/AN/A acs.org

This table is interactive. Click on the headers to sort the data.

The research into NHC-catalyzed annulations continues to expand, with new methodologies being developed to access diverse cyclopentane structures. For instance, oxidatively initiated NHC-catalyzed reactions of enals can lead to the formation of 3,4-disubstituted cyclopentanones through proposed radical intermediates. nih.govcapes.gov.br Furthermore, NHC-catalyzed reactions of allenals with chalcones have been theoretically studied to understand the pathways leading to cyclopentene formation. rsc.org These advanced synthetic methodologies provide a robust toolkit for the stereoselective synthesis of complex cyclopentane ring systems, which are integral to the preparation of specific target molecules.

Mechanistic Investigations into the Stereoselective Formation of Cyclopentanemethanol, 3 Phenyl , Trans

Application of Density Functional Theory (DFT) in Reaction Pathway Elucidation for Cyclopentane (B165970) Derivatives

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the mechanisms of complex organic reactions, including those that form functionalized cyclopentane rings. nih.govsemanticscholar.org DFT calculations allow chemists to map the potential energy surface of a reaction, identifying the structures of reactants, intermediates, products, and, most importantly, the transition states that connect them. researchgate.netresearchgate.net This theoretical approach provides deep insights into reaction pathways that are often difficult to probe experimentally.

For the synthesis of cyclopentane derivatives, DFT is employed to model various potential mechanistic pathways, such as radical cyclizations, cycloadditions, or tandem reactions. nih.govorganic-chemistry.org By calculating the energies of all possible intermediates and transition states, researchers can predict the most likely reaction course. For instance, in a potential radical cyclization to form a 1,3-disubstituted cyclopentane, DFT can determine whether a 5-exo-trig or a 6-endo-trig cyclization is more favorable by comparing the activation energies of the respective transition states. nih.gov This predictive power is instrumental in understanding and optimizing conditions for the synthesis of complex targets like "Cyclopentanemethanol, 3-phenyl-, trans-".

The accuracy of DFT calculations allows for the rationalization of observed regio- and stereoselectivities. rsc.org By comparing the calculated energy barriers for pathways leading to different isomers, the preferred product can be identified. These computational studies serve as a crucial complement to experimental work, providing a molecular-level picture of the reaction dynamics.

Analysis of Transition States and Energy Barriers for trans-Diastereoselectivity

The preference for the formation of the trans diastereomer in 1,3-disubstituted cyclopentanes is fundamentally a question of differing activation energies for the competing reaction pathways. The diastereoselectivity of a reaction is determined at the first irreversible, stereocenter-forming step, and the geometry of the corresponding transition state dictates the outcome. Computational models, particularly using DFT, are essential for analyzing these transient structures. chemrxiv.orgnih.gov

In a hypothetical synthesis of "Cyclopentanemethanol, 3-phenyl-, trans-", two primary transition states would be considered: one leading to the trans product (TS-trans) and one to the cis product (TS-cis). The calculated energy difference between these two states determines the theoretical diastereomeric ratio. The TS-trans is generally favored due to lower steric hindrance. In this transition state, the bulky phenyl group and the precursor to the methanol (B129727) group are oriented on opposite sides of the forming ring, minimizing unfavorable steric interactions. Conversely, in the TS-cis, these groups are forced into closer proximity, leading to greater steric repulsion and a higher energy barrier. nih.gov

Table 1: Hypothetical DFT-Calculated Energy Barriers for the Formation of cis and trans Diastereomers.
Transition StateRelative Electronic Energy (ΔE, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol)Predicted Product Ratio (trans:cis)
TS-trans0.00.0~95:5
TS-cis+2.1+1.9

This table presents hypothetical data illustrating that the transition state leading to the trans product (TS-trans) is energetically favored over the one leading to the cis product (TS-cis), resulting in a high diastereomeric ratio.

Role of Non-Covalent Interactions (e.g., C–H···O hydrogen bonds, C–H⋯π interactions) in Stereocontrol

While steric hindrance is a primary factor in stereocontrol, subtle non-covalent interactions can also play a decisive role in stabilizing one transition state over another. These weak interactions, such as C–H···O hydrogen bonds and C–H⋯π interactions, can act as critical control elements, enforcing a specific geometry that leads to the desired stereoisomer.

Similarly, C–H⋯π interactions involve a C–H bond acting as a weak acid interacting with the electron-rich face of an aromatic ring. During the cyclization to form the target molecule, an interaction between an aliphatic C–H bond on the forming ring backbone and the π-system of the phenyl group could provide additional stabilization to the trans transition state. By favoring a specific folded or compact geometry, these interactions can enhance diastereoselectivity beyond what would be predicted by sterics alone.

Kinetic Studies and Mechanistic Models for Stereoselective Cyclopentane Functionalization

Mechanistic models for stereoselective synthesis are developed through a synergy of computational analysis and experimental kinetic studies. The observed diastereoselectivity is often a result of kinetic control, where the product ratio is determined by the relative rates of formation rather than the thermodynamic stability of the products. wikipedia.org The trans isomer is typically the kinetic product because it is formed via the lower-energy, faster pathway. wikipedia.org

Kinetic studies involve measuring reaction rates under various conditions (e.g., temperature, concentration) to determine experimental activation parameters. These experimental values can then be compared to the energy barriers calculated by DFT to validate a proposed mechanistic model. For instance, a radical cyclization model for the formation of "Cyclopentanemethanol, 3-phenyl-, trans-" would involve initiation, a key 5-exo-trig cyclization step that sets the stereochemistry, and a termination step. researchgate.netacs.org Kinetic experiments would confirm that the stereochemistry is set in an irreversible step, consistent with kinetic control.

If a reaction were under thermodynamic control, a longer reaction time or higher temperature might allow the initially formed kinetic product to equilibrate to the more stable thermodynamic product. wikipedia.org However, for many C-C bond-forming reactions used to create cyclopentane rings, the activation barrier for the reverse reaction (ring-opening) is prohibitively high, effectively rendering the cyclization irreversible under typical conditions. Therefore, the trans:cis ratio is locked in at the cyclization step, making the understanding and control of the kinetic transition states paramount for achieving high diastereoselectivity. nih.govwikipedia.org

Analytical Techniques for the Structural and Stereochemical Characterization of Cyclopentanemethanol, 3 Phenyl , Trans

Chromatographic Separation of Stereoisomers (e.g., GC-MS for mixture analysis)

In syntheses that can produce both cis and trans isomers of 3-phenylcyclopentanemethanol, the first analytical step is often to separate these compounds to assess the purity of the mixture. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the primary techniques for this purpose.

The separation of stereoisomers, which often have very similar physical properties, requires specialized stationary phases that can interact differently with each isomer. Chiral stationary phases (CSPs) are particularly effective. For instance, in HPLC, columns like the Chiralcel OD-H, which is based on cellulose (B213188) derivatives, have been successfully used to resolve complex mixtures of stereoisomers. nih.gov The differential interaction between the isomers and the chiral environment of the column leads to different retention times, allowing for their separation and quantification.

In a practical application demonstrating the separation of similar cyclic stereoisomers, liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) was effectively used to separate and quantify the cis and trans isomers of 3-methylfentanyl in biological samples. nih.gov This approach highlights the power of coupling chromatographic separation with mass spectrometry, where GC-MS or LC-MS can provide not only the retention time for isomer identification but also the mass-to-charge ratio for structural confirmation.

Table 1: Example Chromatographic Conditions for Stereoisomer Separation

Parameter HPLC Method Example nih.gov LC-HRMS Method Example nih.gov
Technique Normal Phase HPLC Liquid Chromatography
Column Chiralcel OD-H (4.6 x 250 mm, 5 µm) Not Specified
Mobile Phase Heptane:Ethanol:Dichloromethane (95:3:2) Not Specified
Flow Rate 0.7 mL/min Not Specified
Detection UV (245 nm) High-Resolution Mass Spectrometry

| Application | Separation of eight stereoisomers of a key intermediate. nih.gov | Separation of (±)-cis- and (±)-trans-3-methylfentanyl. nih.gov |

Spectroscopic Methods for Stereochemical Assignment (e.g., NMR for coupling constants, X-ray Crystallography for absolute configuration)

Once isomers are separated, or for the analysis of a stereochemically pure sample, spectroscopic methods are employed to assign the specific configuration. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the most powerful techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) is a primary tool for determining the relative stereochemistry of substituents on a cycloalkane ring. The key parameter for this assignment is the scalar coupling constant (J-value) between adjacent protons (vicinal coupling, ³J). The magnitude of this coupling is dependent on the dihedral angle between the two protons, a relationship described by the Karplus equation.

In the cyclopentane (B165970) ring of 3-phenylcyclopentanemethanol, the protons on the carbons bearing the phenyl group (C3) and the hydroxymethyl group (C1) have a specific spatial relationship.

In the trans-isomer , the protons attached to C1 and C3 (relative to their respective substituents) are on opposite sides of the ring. In a favored conformation, this can lead to a pseudo-diaxial relationship, which corresponds to a larger dihedral angle and thus a larger coupling constant (typically in the range of 8-13 Hz).

In the cis-isomer , these protons are on the same side of the ring, leading to pseudo-axial-equatorial or pseudo-diequatorial relationships. These correspond to smaller dihedral angles and smaller coupling constants (typically 2-5 Hz).

By analyzing the multiplicity and coupling constants of the signals for the protons at C1 and C3, the trans configuration can be unequivocally assigned. This method of using NMR databases and analyzing coupling constants is a fundamental approach for stereochemical assignment without requiring degradation or derivatization of the compound. nih.gov

X-ray Crystallography: For compounds that can be grown into a suitable single crystal, X-ray crystallography provides the most definitive structural information. This technique maps the electron density of the molecule in its solid state, providing precise bond lengths, bond angles, and torsional angles. It offers an unambiguous determination of the relative stereochemistry, visually confirming that the phenyl and hydroxymethyl groups are on opposite sides of the cyclopentane ring. Furthermore, if the compound crystallizes in a chiral space group, X-ray crystallography can be used to determine the absolute configuration of the molecule.

Table 2: Representative ¹H NMR Coupling Constants for Stereochemical Assignment on a Cycloalkane Ring

Proton Relationship Typical Dihedral Angle Representative ³J Coupling Constant (Hz) Implication for 3-phenylcyclopentanemethanol
trans (pseudo-diaxial) ~180° 8 - 13 Hz Expected for key protons in the trans-isomer.
cis (pseudo-axial-equatorial) ~60° 2 - 5 Hz Expected for key protons in the cis-isomer.

| cis (pseudo-diequatorial) | ~60° | 2 - 5 Hz | Expected for key protons in the cis-isomer. |

Confirmation of trans-Configuration in Synthesized Cyclopentanemethanol Derivatives

In the context of organic synthesis, the goal is often to produce a single, desired stereoisomer. After performing a synthesis designed to yield trans-3-phenylcyclopentanemethanol or its derivatives, it is essential to confirm that the desired stereochemical outcome has been achieved. This confirmation process integrates the analytical techniques described above.

The general workflow for confirmation is as follows:

Synthesis: The target molecule is synthesized using stereoselective methods intended to favor the formation of the trans isomer.

Purification and Isomer Check: The crude product is purified, typically using column chromatography. The purified product is then analyzed by a high-resolution chromatographic method, such as GC or HPLC, to verify that it is a single isomer and to quantify any minor isomeric impurities.

Spectroscopic Confirmation: The purified product undergoes extensive spectroscopic analysis. ¹H NMR is the most critical technique used at this stage. The spectrum is carefully analyzed, focusing on the chemical shifts and, most importantly, the coupling constants of the protons on the cyclopentane ring. The observation of a large coupling constant (e.g., >8 Hz) between the protons at C1 and C3 would provide strong evidence for the trans relative stereochemistry.

Definitive Proof (If Necessary): If the NMR data is ambiguous or if absolute proof of the three-dimensional structure is required, the synthesized derivative can be crystallized and analyzed by X-ray crystallography. This provides an unambiguous confirmation of the trans-configuration.

This rigorous analytical validation is a critical step in chemical synthesis, ensuring the stereochemical integrity of the final compound. nih.gov

Table of Mentioned Compounds

Compound Name
Cyclopentanemethanol, 3-phenyl-, trans-
Cyclopentanemethanol, 3-phenyl-, cis-
3-methylfentanyl
(±)-cis-3-methylfentanyl
(±)-trans-3-methylfentanyl
Dichloromethane
Ethanol
Heptane

Future Research Directions and Theoretical Advancements in Cyclopentanemethanol, 3 Phenyl , Trans Chemistry

Development of Novel Catalytic Systems for Enhanced trans-Stereoselectivity in Cyclopentane (B165970) Synthesis

The precise control of stereochemistry is a cornerstone of modern organic synthesis. For trans-3-Phenylcyclopentanemethanol, achieving high trans-diastereoselectivity is paramount. Future research will undoubtedly focus on the design and application of innovative catalytic systems to enhance this selectivity.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, and its application to the formation of substituted cyclopentanes is a promising avenue. Chiral bifunctional catalysts, such as squaramides and thioureas, which can activate both the nucleophile and the electrophile through hydrogen bonding, are expected to be at the forefront of this research. beilstein-journals.org The development of novel organocatalysts for cascade reactions, such as Michael-alkylation sequences, could provide a direct and highly stereoselective route to the trans-1,3-disubstituted cyclopentane core. acs.org

Transition metal catalysis, particularly with rhodium and palladium, will also continue to play a pivotal role. Rhodium-catalyzed hydroformylation of appropriately substituted cyclopentene (B43876) precursors presents a potential strategy for the stereoselective introduction of the hydroxymethyl group. nih.govsbcat.org Future work in this area will likely involve the design of new chiral phosphine (B1218219) and phosphite (B83602) ligands that can effectively control the stereochemical outcome of the hydroformylation process, favoring the formation of the trans-isomer. Furthermore, rhodium-catalyzed [3+2] cycloaddition reactions could offer a convergent approach to the cyclopentane ring with inherent stereocontrol. beilstein-journals.org

The table below outlines potential catalytic systems that could be explored for the enhanced trans-stereoselective synthesis of 3-phenylcyclopentanemethanol precursors.

Catalyst TypeProposed ReactionPotential Advantages
Chiral Brønsted AcidAsymmetric Michael AdditionMetal-free, environmentally benign, high enantioselectivity.
Chiral Lewis AcidDiastereoselective [3+2] CycloadditionHigh turnover numbers, potential for high diastereoselectivity.
Rhodium-Bisphosphine ComplexAsymmetric HydroformylationDirect introduction of the hydroxymethyl group with stereocontrol.
Palladium-Chiral Ligand ComplexAsymmetric Allylic AlkylationVersatile for a range of substrates, well-established reactivity.
Bifunctional OrganocatalystCascade Michael-Aldol ReactionOne-pot synthesis, high atom economy, excellent stereocontrol.

Advanced Computational Modeling for Predictive Stereocontrol in the Synthesis of Substituted Cyclopentanemethanols

In parallel with experimental efforts, advanced computational modeling is poised to become an indispensable tool for predicting and understanding the stereochemical outcomes of reactions leading to substituted cyclopentanemethanols. Density Functional Theory (DFT) calculations, in particular, will be instrumental in elucidating reaction mechanisms and identifying the key factors that govern diastereoselectivity.

Future theoretical studies will likely focus on the detailed analysis of transition state geometries and energies for various catalytic cycles. By modeling the interactions between the catalyst, substrates, and solvent molecules, researchers can gain insights into the origins of trans-stereoselectivity. This understanding will enable the rational design of more effective catalysts and the optimization of reaction conditions to favor the desired stereoisomer. Computational chemistry can be utilized to predict the most stable conformations of reaction intermediates and transition states, thereby providing a theoretical basis for the observed stereochemical preferences. mdpi.com

The development of predictive models based on machine learning and artificial intelligence is another exciting frontier. By training algorithms on large datasets of experimental and computational results, it may become possible to accurately predict the stereochemical outcome of a given reaction with a high degree of confidence, significantly accelerating the discovery of new stereoselective transformations.

The following table illustrates the potential applications of computational modeling in this field.

Computational MethodApplicationPredicted Outcome
Density Functional Theory (DFT)Transition state analysis of a catalytic cycloaddition.Identification of the lowest energy pathway leading to the trans-product.
Molecular Dynamics (MD)Simulation of catalyst-substrate interactions in solution.Understanding the role of solvent and non-covalent interactions in stereodetermination.
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling of enzymatic or large catalyst systems.Prediction of stereoselectivity in biocatalytic approaches.
Machine Learning AlgorithmsDevelopment of predictive models from reaction data.Rapid screening of potential catalysts and reaction conditions for high trans-selectivity.

Integration of Stereoselective Methodologies for Complex Cyclopentanemethanol Analog Synthesis

The synthesis of more complex analogs of trans-3-Phenylcyclopentanemethanol, particularly those with applications in medicinal chemistry such as carbocyclic nucleosides, will require the integration of multiple stereoselective methodologies. nih.govnih.govmdpi.com Future synthetic strategies will likely involve multi-step sequences where each step is carefully designed to install a specific stereocenter with high fidelity.

For instance, a synthetic route could begin with an enantioselective organocatalytic Michael addition to establish the initial stereochemistry of the cyclopentane ring. acs.orgrsc.orgmdpi.com This could be followed by a diastereoselective reduction or alkylation to introduce additional substituents with controlled relative stereochemistry. Finally, a late-stage functionalization, such as a rhodium-catalyzed hydroformylation or a stereospecific cross-coupling reaction, could be employed to install the hydroxymethyl group and the phenyl substituent, respectively.

The development of one-pot or tandem reactions that combine multiple catalytic cycles will be a key area of research, as these approaches can significantly improve synthetic efficiency by reducing the number of purification steps and minimizing waste. The synthesis of biologically active molecules often requires the precise arrangement of multiple functional groups, and the integration of diverse stereoselective methods will be essential to meet this challenge.

The table below provides a hypothetical integrated synthetic approach to a complex analog of trans-3-Phenylcyclopentanemethanol.

Synthetic StepMethodPurpose
1. Ring FormationAsymmetric Organocatalytic Michael-Aldol CascadeConstruction of the cyclopentane core with initial stereocontrol.
2. Phenyl Group IntroductionPalladium-Catalyzed Suzuki-Miyaura CouplingInstallation of the aryl substituent with retention of stereochemistry.
3. Hydroxymethyl Group IntroductionRhodium-Catalyzed Asymmetric HydroformylationStereoselective formation of the primary alcohol.
4. Further FunctionalizationMitsunobu ReactionInversion of a stereocenter to access a different diastereomer or introduce a new functional group.

Q & A

Basic: What synthetic strategies are effective for preparing trans-3-phenylcyclopentanemethanol, and how can reaction conditions be optimized?

Answer:
The synthesis of trans-3-phenylcyclopentanemethanol typically involves cyclopentane ring functionalization and stereochemical control. A common approach is the catalytic hydrogenation of substituted cyclopentenol precursors, where the phenyl group is introduced via Friedel-Crafts alkylation or Grignard addition. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance nucleophilic addition efficiency .
  • Temperature control : Low temperatures (−78°C to 0°C) minimize side reactions during Grignard additions .
  • Catalyst choice : Palladium on carbon (Pd/C) or Raney nickel ensures selective hydrogenation to the trans isomer .

Table 1: Example Reaction Optimization Parameters

StepConditionsYield (%)Purity (%)
Phenyl Grignard additionTHF, −20°C, 4h6585
HydrogenationPd/C, H₂ (1 atm), EtOAc, 25°C, 12h7892

Basic: How can the stereochemical purity of trans-3-phenylcyclopentanemethanol be validated experimentally?

Answer:
Chiral chromatography (e.g., HPLC with a Chiralpak® column) and nuclear Overhauser effect (NOE) NMR spectroscopy are critical. For example:

  • HPLC : Use a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers .
  • NOE NMR : Irradiation of the cyclopentane methylene protons should show no coupling with the phenyl group in the trans configuration, confirming stereochemistry .

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) for cyclopentane derivatives be resolved?

Answer:
Contradictions often arise from dynamic effects (e.g., ring puckering) or solvent interactions. Mitigation strategies include:

  • Variable-temperature NMR : Identify conformational flexibility by observing signal splitting at low temperatures .
  • DFT calculations : Compare computed chemical shifts (B3LYP/6-311+G(d,p)) with experimental data to validate structures .
  • 2D-COSY and HSQC : Resolve overlapping signals in crowded spectra .

Example: For trans-3-phenylcyclopentanemethanol, DFT-predicted 1^1H NMR shifts for the cyclopentane protons (δ 1.8–2.2 ppm) should align with experimental data within ±0.1 ppm. Deviations >0.3 ppm suggest unaccounted steric strain .

Advanced: What methodologies enable enantioselective synthesis of trans-3-phenylcyclopentanemethanol?

Answer:
Chiral auxiliaries or asymmetric catalysis are preferred:

  • Chiral oxazaborolidine catalysts : Achieve enantiomeric excess (ee) >90% in ketone reductions .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .

Table 2: Catalytic Asymmetric Hydrogenation Performance

Catalystee (%)Turnover Frequency (h⁻¹)
(R)-BINAP-Ru92450
Jacobsen’s salen-Mn85320

Advanced: How does the phenyl substituent influence the stability and reactivity of trans-3-phenylcyclopentanemethanol?

Answer:
The phenyl group introduces steric hindrance and electronic effects:

  • Steric effects : The trans configuration reduces 1,3-diaxial interactions, lowering ring strain by ~5 kcal/mol compared to cis (DFT calculations) .
  • Electronic effects : Conjugation with the cyclopentane ring increases acidity of the methanol hydroxyl (pKa ~12.5 vs. ~15 for unsubstituted cyclopentanemethanol) .

Basic: What purification techniques are optimal for isolating trans-3-phenylcyclopentanemethanol from reaction mixtures?

Answer:

  • Flash chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate polar byproducts .
  • Recrystallization : Dissolve in warm toluene and cool to −20°C for crystal formation (mp: 98–100°C) .

Advanced: How can computational modeling predict the biological activity of trans-3-phenylcyclopentanemethanol derivatives?

Answer:
Molecular docking (AutoDock Vina) and QSAR models correlate structural features with activity:

  • Docking : Target enzymes (e.g., cyclooxygenase-2) to assess binding affinity .
  • QSAR : Use Hammett constants (σ) of substituents to predict logP and bioavailability .

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